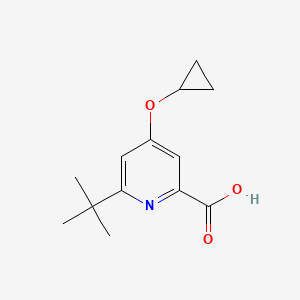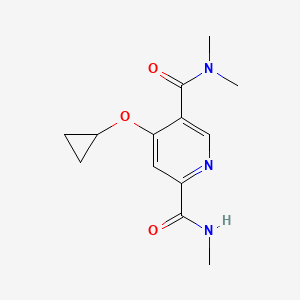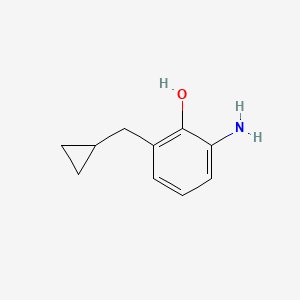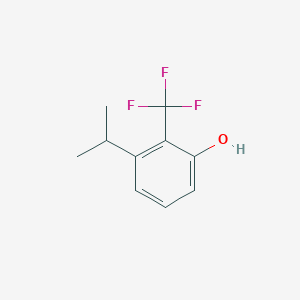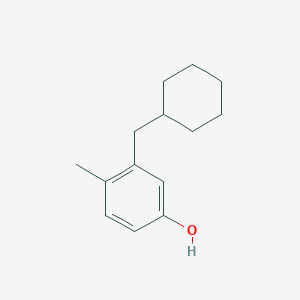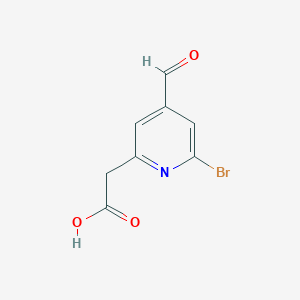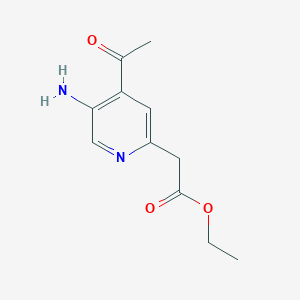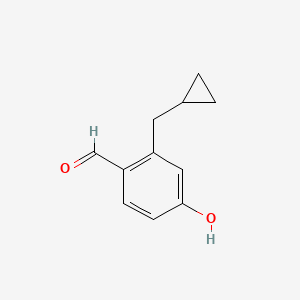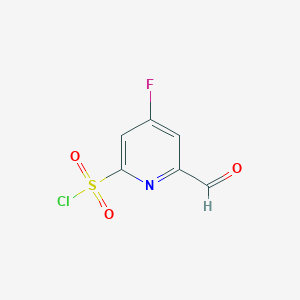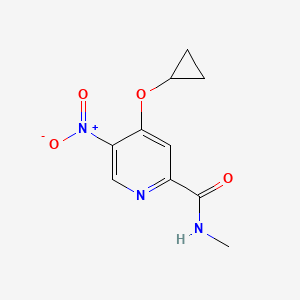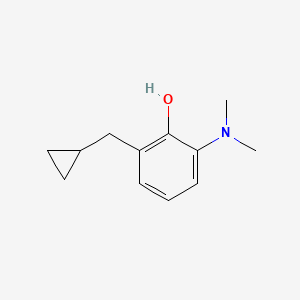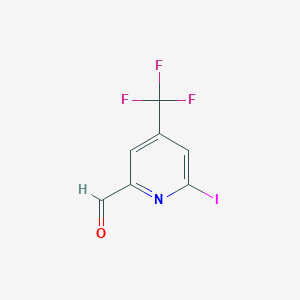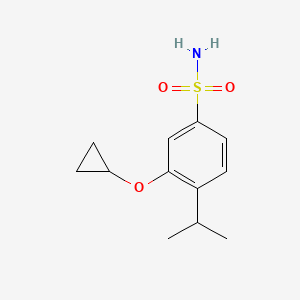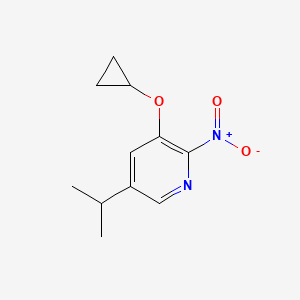
3-Cyclopropoxy-5-isopropyl-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-isopropyl-2-nitropyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield the nitropyridine . The reaction conditions are carefully controlled to achieve high regioselectivity and yield.
Industrial Production Methods
Industrial production of nitropyridine derivatives, including this compound, often involves large-scale nitration processes. These processes utilize nitric acid as the nitrating agent and are optimized for efficiency and safety . The resulting nitropyridine compounds are then purified using standard techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-isopropyl-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic reagents like ammonia (NH3) and amines are employed for substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives, substituted nitropyridines, and various functionalized pyridine compounds .
Scientific Research Applications
3-Cyclopropoxy-5-isopropyl-2-nitropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-isopropyl-2-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, facilitating nucleophilic substitution and redox reactions. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: A simpler nitropyridine derivative with similar reactivity but different applications.
4-Nitropyridine: Another nitropyridine isomer with distinct chemical properties and uses.
5-Nitropyridine-2-sulfonic acid: A sulfonated nitropyridine with unique industrial applications.
Uniqueness
3-Cyclopropoxy-5-isopropyl-2-nitropyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-nitro-5-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)8-5-10(16-9-3-4-9)11(12-6-8)13(14)15/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
ZOUBRCKQVHZRIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(N=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


